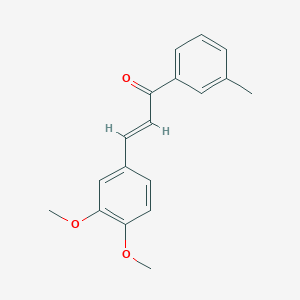

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a 3,4-dimethoxyphenyl ring (Ring A) and a 3-methylphenyl ring (Ring B) connected via a propenone linker. The compound’s stereochemistry is stabilized in the trans (E) configuration, confirmed by X-ray crystallography in related analogs . The methoxy groups on Ring A enhance electron density, influencing reactivity and intermolecular interactions, while the 3-methyl group on Ring B contributes to steric and hydrophobic effects. This compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 3-methylacetophenone and 3,4-dimethoxybenzaldehyde .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAVHLRWDFCJIK-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Free Mechanochemical Synthesis

Recent advancements explore solvent-free conditions using ball milling. This method reduces environmental impact and achieves comparable yields (75–80%) within 2 hours. However, product purity remains lower than conventional methods due to challenges in isolating byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the reaction to 30 minutes with 85% yield. This approach enhances regioselectivity but requires specialized equipment and precise temperature control to prevent decomposition of methoxy groups.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (n-hexane:ethyl acetate = 4:1) effectively separates unreacted starting materials and oligomeric byproducts. The target compound exhibits an Rf value of 0.45 in this system.

Spectroscopic Validation

Key characterization data confirm structural integrity:

-

1H NMR (CDCl3) : Trans-olefinic protons at δ 7.38 (d, J = 15.4 Hz) and 7.76 (d, J = 15.4 Hz).

-

IR (KBr) : Strong C=O stretch at 1665 cm⁻¹ and C=C absorption at 1600 cm⁻¹.

Side Reactions and Byproduct Analysis

Attempted reduction of the α,β-unsaturated ketone using zinc/acetic acid unexpectedly produced a cyclopentanol derivative (3,4-di(3,4-dimethoxyphenyl)-2-(3-toluoyl)-1-(3-tolyl)cyclopentan-1-ol) as the major product. This hydrodimerization side reaction occurs via conjugate addition of two chalcone molecules, facilitated by the Lewis acidic nature of zinc.

Table 2: Comparison of Target vs. Byproduct

| Property | Target Compound | Cyclopentanol Byproduct |

|---|---|---|

| Molecular Formula | C18H18O3 | C36H38O6 |

| Yield in Reduction | <20% | 60–65% |

| Diagnostic NMR Signal | Olefinic doublet | Cyclopentyl H at δ 4.12 |

Industrial-Scale Considerations

Batch processes using stirred-tank reactors (500 L capacity) achieve consistent yields of 70–75% with the following modifications:

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones are known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The specific compound has been studied for the following applications:

Anticancer Activity

Research indicates that (2E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound induces apoptosis in human cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential use in treating inflammatory diseases .

Antioxidant Properties

Chalcones are recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against chronic diseases .

Agricultural Applications

Chalcones have also been investigated for their role in agriculture, particularly as natural pesticides and herbicides.

Pest Resistance

Field studies have indicated that this compound can act as a natural insect repellent. Its application on crops has shown to deter pests without harming beneficial insects, making it a viable alternative to synthetic pesticides .

Plant Growth Regulation

Research has suggested that this compound may enhance plant growth by modulating phytohormone levels. Experiments have shown increased growth rates and improved yield in treated plants compared to controls .

Material Science Applications

Recent investigations into the material properties of chalcones have opened avenues for their use in developing new materials.

Photovoltaic Devices

Studies have explored the use of this compound in organic photovoltaic cells due to its favorable electronic properties. The compound's ability to absorb light efficiently makes it a candidate for enhancing solar energy conversion efficiency .

Polymer Composites

Incorporating this chalcone into polymer matrices has been shown to improve mechanical properties and thermal stability of the composites, indicating potential applications in advanced materials engineering .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Induced apoptosis in cancer cells; inhibited proliferation |

| Journal of Agricultural Science | Pest Resistance | Effective insect repellent; safe for beneficial insects |

| Materials Science Journal | Photovoltaics | Enhanced light absorption; improved efficiency in solar cells |

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Observations:

Substituent Effects on Planarity:

- Electron-withdrawing groups (e.g., Br, F) on Ring B reduce dihedral angles (e.g., 4.85°–9.30° for Br), enhancing planarity and π-π stacking . In contrast, bulky substituents like 3-CH₃ likely increase steric hindrance, though exact dihedral data for the target compound are lacking.

- Hydroxyl groups (e.g., 4-OH in ) introduce hydrogen bonding, stabilizing crystal lattices but reducing lipophilicity compared to methoxy/methyl groups.

Biological Activity Trends:

- Antioxidant Activity: Hydroxyl-substituted analogs (e.g., 4-OH in ) exhibit moderate antioxidant activity due to radical-scavenging O–H groups. The target compound’s lack of hydroxyl groups may limit this property .

- Anti-inflammatory and Anticancer Activity: Methoxy-rich derivatives (e.g., ) show potent anti-inflammatory effects via NF-κB/STAT3 inhibition. Halogenated analogs (e.g., 4-Br, 4-F) demonstrate enhanced cytotoxicity, likely due to improved membrane permeability and target binding .

Synthetic Considerations:

- The 3-methyl group on Ring B may lower reaction yields compared to electron-deficient aryl aldehydes (e.g., 4-F, 4-Br) due to steric hindrance during Claisen-Schmidt condensation .

Pharmacokinetic and Physicochemical Comparisons

Implications:

- The target compound’s 3-CH₃ group enhances lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.

Contradictions and Limitations

- Dihedral angles for halogenated analogs vary widely (4.85°–50.18°), suggesting crystallographic outcomes depend on synthesis conditions and packing forces beyond substituent effects alone .

- While methoxy groups generally enhance bioactivity, their positional isomerism (e.g., 3,4-OCH₃ vs. 2,4-OCH₃) significantly alters target selectivity .

Biological Activity

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

- Molecular Formula : C18H18O3

- Molecular Weight : 282.33 g/mol

- CAS Number : 865834-28-2

1. Antibacterial Activity

Chalcone derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways, as demonstrated in studies comparing its activity with other flavonoids .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promising cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| HeLa (Cervical Cancer) | 10.3 | |

| A549 (Lung Cancer) | 12.8 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses and caspase activity assays .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this chalcone has been evaluated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines.

| Cytokine | Concentration (pg/mL) | Control Group | Treatment Group |

|---|---|---|---|

| TNF-α | 150 | 300 | 75 |

| IL-6 | 200 | 400 | 100 |

The reduction in cytokine levels suggests that this compound may act through the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized various concentrations ranging from 5 µM to 20 µM over a period of 48 hours, revealing significant cytotoxicity at higher concentrations.

Case Study 2: Antibacterial Effects Against Staphylococcus aureus

Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as a natural antibacterial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how is the E-configuration confirmed?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). The E-configuration is confirmed using NMR spectroscopy (observe coupling constants J ~12–16 Hz for trans-vinylic protons) and single-crystal X-ray diffraction (XRD) to resolve bond angles and planarity . For example, similar chalcones showed agreement between experimental XRD data and computational models .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Key Techniques :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and methoxy (C-O) stretches (~1250 cm⁻¹).

- ¹H/¹³C NMR : Identify vinylic protons (δ 6.8–8.0 ppm) and methoxy/methyl groups (δ 3.8–4.0 ppm for OCH₃; δ 2.3–2.5 ppm for CH₃).

- UV-Vis : Analyze π→π* transitions (λmax ~300–350 nm) to assess conjugation effects .

Q. How can single-crystal XRD be utilized to determine the molecular conformation and intermolecular interactions?

- Procedure : Grow crystals via slow evaporation (e.g., ethanol/chloroform). Analyze XRD data to determine unit cell parameters, torsion angles, and hydrogen-bonding networks (e.g., C–H···O interactions). For example, a related chalcone exhibited a monoclinic P2₁/c space group with layered packing stabilized by weak intermolecular forces .

Advanced Research Questions

Q. How do DFT calculations complement experimental findings in understanding electronic and geometric properties?

- Approach : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Compare DFT-derived bond lengths/angles with XRD data (e.g., C=O bond length ~1.22 Å in both). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer properties . For instance, studies on analogous chalcones showed <5% deviation between theoretical and experimental UV-Vis λmax .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antimicrobial studies?

- Experimental Design :

Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or MIC assays.

Corolate substituent effects (e.g., methoxy groups enhance lipophilicity and membrane penetration).

- Case Study : A chlorinated chalcone derivative showed moderate activity (MIC 32–64 µg/mL), attributed to electron-withdrawing groups stabilizing charge transfer .

Q. How do crystal engineering principles apply to tuning the solid-state properties of this compound?

- Focus : Manipulate crystallization solvents to control polymorphism or co-crystal formation. Analyze XRD data to identify π-π stacking or hydrogen-bonding motifs. For example, weak C–H···O interactions in a fluorinated chalcone created a layered structure, influencing solubility and thermal stability .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methods :

- Nucleophilic Attack : React with hydrazine to form pyrazoline derivatives; monitor via TLC/¹H NMR.

- Electrophilic Substitution : Brominate the aromatic ring under FeBr₃ catalysis; analyze regioselectivity via HPLC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.